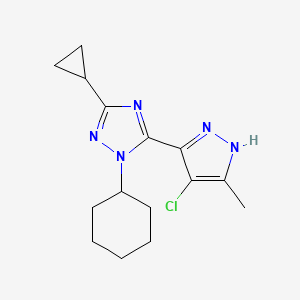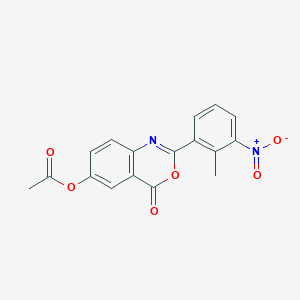![molecular formula C16H27N3O B5667524 (3-cyclopentylpropyl){[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5667524.png)
(3-cyclopentylpropyl){[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related 1,2,4-oxadiazole derivatives involves multi-step chemical processes that can include cyclization reactions, Mannich reactions, and the use of specific catalysts to achieve desired structural features. For example, the continuous synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid, a closely related compound, highlights the challenges and innovations in synthesizing oxadiazole derivatives, emphasizing the need for safer, more efficient methods due to the explosive risks associated with traditional oxidants (艳梅 董, 2023).
Molecular Structure Analysis
Studies on molecular structure reveal the existence of polymorphic forms, differing in molecular and crystal structures, which significantly affect the molecule's stability and interactions. For instance, the polymorphic forms of a similar compound, 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, show variations in energy levels, interactions, and stacking patterns, underlining the complexity of molecular arrangements in oxadiazole derivatives (S. Shishkina et al., 2021).
Chemical Reactions and Properties
The reactivity of oxadiazole compounds with various reagents can lead to a range of chemical transformations, including cycloadditions and rearrangements, that yield new compounds with potentially valuable properties. For example, the cycloaddition of N-[2-([2.2]paracyclophan-4-yl)ethylidene]methylamine-N-oxide with cyclopropenones demonstrates the versatility of oxadiazole derivatives in forming pyrroles through formal [3π + 3π] cycloaddition reactions (A. Aly, 2007).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structures, are crucial for understanding the behavior of oxadiazole derivatives in different environments. The polymorphism in oxadiazole compounds, as shown in various studies, affects their crystallization, solubility, and stability, which are essential factors in their application in pharmaceutical chemistry (S. Shishkina et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity, and stability under different conditions, define the applications of oxadiazole derivatives. Research on the synthesis and reactions of these compounds provides insights into their chemical behavior, offering a foundation for developing new materials or drugs with desired properties. For instance, the investigation into thiazole synthesis from 1,3,4-oxadiazoles explores the chemical versatility and potential applications of oxadiazole derivatives in synthesizing other heterocyclic compounds (Nico Paepke et al., 2009).
Propriétés
IUPAC Name |
3-cyclopentyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-19(10-4-7-13-5-2-3-6-13)12-16-17-15(18-20-16)11-14-8-9-14/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIFMYNPMORRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1CCCC1)CC2=NC(=NO2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dichlorophenoxy)acetyl]azepane](/img/structure/B5667447.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5667464.png)

![(4-methoxy-3-methylphenyl)[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5667479.png)




![{(3R*,4R*)-1-[3-(4-methoxyphenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5667528.png)


![5-acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5667560.png)
![1-methyl-4-(5,6,7,8-tetrahydro-3-quinolinylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5667564.png)
![1-(3,5-dimethylphenyl)-4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-2-one](/img/structure/B5667568.png)